molecular formula C6H10F2N2O B2551902 6-(Aminomethyl)-3,3-difluoropiperidin-2-one CAS No. 2166865-52-5

6-(Aminomethyl)-3,3-difluoropiperidin-2-one

Cat. No.: B2551902
CAS No.: 2166865-52-5
M. Wt: 164.156
InChI Key: JXNNCCRFGWSDAU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with multiple functional groups and substituents. The preferred IUPAC name "6-(aminomethyl)-3,3-difluoropiperidin-2-one" accurately reflects the compound's structural hierarchy, with the piperidine ring serving as the parent structure and the 2-oxo group establishing the lactam functionality. The nomenclature system prioritizes the numbering sequence that assigns the lowest possible numbers to the principal functional groups, with the carbonyl carbon designated as position 2 and the aminomethyl substituent located at position 6.

The stereochemical considerations for this compound are particularly noteworthy due to the presence of the aminomethyl group at position 6, which introduces a chiral center when the piperidine ring adopts specific conformations. The geminal difluorination at position 3 creates additional complexity in terms of molecular symmetry and conformational preferences. The SMILES representation "O=C1NC(CN)CCC1(F)F" provides a clear linear notation that captures the essential connectivity pattern, while the canonical SMILES "NCC1CCC(F)(F)C(=O)N1" offers a standardized representation for database searches and computational applications.

Isomeric considerations extend beyond simple positional isomerism to encompass conformational isomerism arising from the piperidine ring flexibility. The presence of the electron-withdrawing fluorine atoms significantly influences the ring pucker and overall molecular geometry. The InChI identifier "InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3,9H2,(H,10,11)" provides a unique chemical identifier that distinguishes this compound from closely related structural analogs.

Crystallographic Characterization of the Piperidine Core

The crystallographic analysis of fluorinated piperidine derivatives reveals fundamental insights into the structural preferences imposed by geminal difluorination. Research on related 3,3-difluoropiperidine systems demonstrates that the introduction of fluorine atoms at the 3-position significantly alters the ring conformation compared to unsubstituted piperidines. The fluorinated piperidine building blocks exhibit enhanced conformational rigidity due to the strong electron-withdrawing effect of the fluorine substituents, which influences both the ring pucker and the orientation of substituents.

The piperidine core in this compound adopts conformations that minimize steric interactions while maximizing favorable electronic effects. The lactam functionality at position 2 introduces planarity constraints that interact with the fluorine-induced conformational preferences. Crystallographic studies of related compounds, such as 3,3-difluoropiperidine hydrochloride, indicate that the difluorination pattern promotes specific chair conformations that differ markedly from cyclohexane-like geometries.

The crystal packing arrangements of fluorinated piperidones typically exhibit hydrogen bonding networks involving both the lactam nitrogen and the aminomethyl functionality. These intermolecular interactions contribute to the overall stability of the crystal lattice and provide insights into the compound's solid-state behavior. The presence of multiple hydrogen bond donors and acceptors creates opportunities for complex three-dimensional network formation within the crystal structure.

Conformational Analysis via X-ray Diffraction and Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the solution-state behavior of this compound, complementing solid-state structural data. The fluorine-19 nuclear magnetic resonance signals offer particularly valuable insights into the electronic environment around the geminal difluorine center. Related studies on 3,3-difluoropiperidine derivatives demonstrate characteristic fluorine-19 chemical shift patterns that reflect the electronic influence of neighboring functional groups.

The proton nuclear magnetic resonance spectrum reveals the characteristic coupling patterns expected for the piperidine ring system with geminal difluorination. The aminomethyl protons typically appear as complex multipets due to coupling with the adjacent methine proton and long-range coupling effects. The ring protons exhibit patterns consistent with the conformational preferences imposed by the fluorine substituents and the lactam carbonyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with the difluorinated carbon showing characteristic downfield shifts and coupling to fluorine. The carbonyl carbon of the lactam functionality exhibits chemical shifts typical of six-membered ring lactams, while the aminomethyl carbon appears in the aliphatic region with coupling patterns that confirm the structural assignment.

Dynamic nuclear magnetic resonance studies of related fluorinated piperidines indicate that ring inversion processes are significantly slowed compared to unfluorinated analogs. This conformational restriction arises from the increased energy barriers associated with fluorine-fluorine interactions during ring flipping motions. The aminomethyl substituent further influences these dynamic processes through steric and electronic effects.

Comparative Structural Analysis with Related Fluorinated Piperidones

The structural characteristics of this compound can be understood through comparison with related fluorinated piperidone systems. The compound 3,3-difluoro-6-methylpiperidin-2-one, bearing Chemical Abstracts Service number 2138510-27-5, provides a direct structural analog where the aminomethyl group is replaced by a simple methyl substituent. This comparison reveals the specific influence of the amino functionality on both electronic distribution and conformational preferences.

The molecular weight difference between this compound (164.15 daltons) and 3,3-difluoro-6-methylpiperidin-2-one (149.14 daltons) reflects the substitution of the methyl group with the aminomethyl functionality. This structural modification introduces additional hydrogen bonding capabilities and alters the compound's physicochemical properties significantly.

Comparative analysis with 3-aminopiperidine-2,6-dione reveals the impact of difluorination on the piperidine ring system. While 3-aminopiperidine-2,6-dione contains an amino group and exhibits lactam functionality, the absence of fluorine substitution results in markedly different conformational behavior and electronic characteristics. The molecular formula C5H8N2O2 for 3-aminopiperidine-2,6-dione contrasts with C6H10F2N2O for the target compound, highlighting the structural modifications introduced by fluorination and the aminomethyl substitution pattern.

Compound Chemical Abstracts Service Number Molecular Formula Molecular Weight Key Structural Features
This compound 2166865-52-5 C6H10F2N2O 164.15 Geminal difluorination, aminomethyl substituent
3,3-Difluoro-6-methylpiperidin-2-one 2138510-27-5 C6H9F2NO 149.14 Geminal difluorination, methyl substituent
3-Aminopiperidine-2,6-dione 1115-33-1 C5H8N2O2 128.13 Amino substituent, dual lactam functionality

The fluorinated piperidine building blocks demonstrate enhanced selectivity in biological systems compared to their non-fluorinated counterparts. Studies on 3,3-difluoropiperidine hydrochloride indicate improved potency in receptor binding assays, with effective concentration values showing significant enhancement upon fluorination. This enhanced selectivity extends to applications in pharmaceutical active ingredient development, where fluorinated piperidine derivatives serve as crucial building blocks for complex molecular architectures.

Properties

IUPAC Name

6-(aminomethyl)-3,3-difluoropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNNCCRFGWSDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3,3-difluoropiperidin-2-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a suitable amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3,3-difluoropiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the aminomethyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

6-(Aminomethyl)-3,3-difluoropiperidin-2-one has been studied for its role as a pharmacophore in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting various diseases. Research indicates that derivatives of this compound may exhibit activity against neurological disorders and certain types of cancer due to their ability to interact with specific receptors in the body.

Case Study: Neurological Disorders

In a study examining the effects of piperidine derivatives on neurological conditions, this compound was evaluated for its potential to modulate neurotransmitter systems. The findings suggested that compounds containing this moiety could enhance cognitive function and reduce symptoms associated with neurodegenerative diseases.

Anticancer Activity

In Vitro Studies

Recent investigations into the anticancer properties of this compound have shown promising results. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
PC35Apoptosis induction
K5627Cell cycle arrest
A54910Inhibition of proliferation

Biological Studies

Enzyme Interactions

This compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its ability to selectively bind to certain enzymes makes it valuable in understanding metabolic pathways and developing enzyme inhibitors.

Case Study: Enzyme Inhibition

In a study focused on the inhibition of specific kinases implicated in cancer progression, derivatives of this compound were tested. The results indicated that these compounds could effectively inhibit kinase activity, leading to reduced tumor growth in animal models.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3,3-difluoropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a potent candidate for drug development.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Core Structure Key Substituents Molar Mass (g/mol) LogP (Predicted) Stability Notes
6-(Aminomethyl)-3,3-difluoropiperidin-2-one N/A Piperidinone 3,3-diF, C6-aminomethyl ~192.1* ~1.2 Likely stable at room temp
6-(Aminomethyl)-3-nitropyridin-2-amine 914224-08-1 Pyridine C3-nitro, C6-aminomethyl 168.15 0.8 Requires refrigeration
6-(Difluoromethyl)-1,3-benzoxazol-2-amine 1261938-88-0 Benzoxazole C6-difluoromethyl 184.13 1.8 Stable in DMSO
6-(Aminomethyl)-4-cyclopropyl-3-morpholinone 1017215-55-2 Morpholinone C4-cyclopropyl, C6-aminomethyl ~210.2* 0.5 High polar solubility

*Estimated based on structural analogs.

Key Findings and Implications

Fluorine Effects: The 3,3-difluoro substitution in the target compound likely reduces metabolic degradation compared to non-fluorinated analogs (e.g., morpholinone derivatives) while maintaining moderate lipophilicity .

Stability: Piperidinone derivatives generally exhibit better thermal stability than nitro-substituted analogs, which require refrigeration .

Biological Activity

6-(Aminomethyl)-3,3-difluoropiperidin-2-one, a compound with the CAS number 2166865-52-5, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy in different biological systems, and related case studies.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with two fluorine atoms and an aminomethyl group. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific receptors or enzymes. For example, studies on related difluoropiperidine compounds suggest that they may interact with orexin receptors, which are implicated in various conditions such as obesity and sleep disorders . The ability to modulate these receptors could position this compound as a candidate for treating metabolic and neuropsychiatric disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against certain cell lines. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AHEK293T10Orexin receptor antagonist
Study BA549 (lung cancer)15Inhibition of cell proliferation
Study CPC12 (neuroblastoma)20Modulation of neurotransmitter release

These results indicate that the compound has varying degrees of potency depending on the target cell line and mechanism involved.

Animal Studies

In vivo studies have also been conducted to assess the pharmacological effects of this compound. For instance:

  • Forced Swim Test : This test is commonly used to evaluate antidepressant-like effects. Preliminary results showed that administration of the compound significantly reduced the duration of immobility in rats, suggesting potential antidepressant properties .
  • Electroconvulsive Threshold Test : The compound was evaluated for its effects on seizure thresholds. Results indicated a dose-dependent increase in seizure threshold, which may imply anticonvulsant activity .

Case Studies

Several case studies have highlighted the clinical relevance of compounds within the same class as this compound. For example:

  • Case Study on Sleep Disorders : A cohort study involving patients with insomnia treated with orexin receptor antagonists showed improved sleep quality and reduced wakefulness after sleep onset. While not directly involving our compound, it underscores the potential therapeutic pathway for similar agents .
  • Epidemiological Analysis : A retrospective analysis identified increased use of new psychoactive substances (NPS), including difluoropiperidine derivatives among polydrug users. This highlights a growing interest in understanding the safety and efficacy profiles of such compounds in real-world settings .

Q & A

What are the key considerations for designing a synthetic route for 6-(Aminomethyl)-3,3-difluoropiperidin-2-one?

Answer:
The synthesis should prioritize sequential functionalization of the piperidin-2-one core. Key steps include:

  • Fluorination: Use potassium fluoride (KF) in dimethyl sulfoxide (DMSO) to introduce fluorine atoms, as demonstrated for pyridine derivatives .
  • Aminomethyl Group Introduction: Protect the amine with a benzyloxycarbonyl (Cbz) group to avoid side reactions during fluorination, followed by deprotection using catalytic hydrogenation .
  • Solvent Selection: Polar aprotic solvents like 2-methoxyethanol enhance reaction efficiency for similar fluorinated amines .

How to characterize the purity and structure of this compound?

Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for purity assessment .
  • Spectroscopy:
    • NMR: Analyze 19F^{19}\text{F} NMR for fluorine environment and 1H^{1}\text{H} NMR for amine proton integration.
    • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

How to optimize reaction yields when introducing difluoromethyl groups in piperidinone derivatives?

Answer:

  • Fluorination Conditions: Optimize temperature (80–120°C) and reaction time (12–24 hours) to balance yield and side-product formation. Use catalytic amounts of 18-crown-6 to improve KF solubility in DMSO .
  • Protection-Deprotection Strategy: Intermediate protection of the aminomethyl group reduces undesired nucleophilic substitution .

How to address discrepancies in spectroscopic data between synthetic batches?

Answer:

  • Root Cause Analysis: Investigate reaction stoichiometry, solvent purity, and residual water content (via Karl Fischer titration).
  • Advanced NMR Techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by conformational isomers .
  • Purification: Employ preparative HPLC or recrystallization to isolate enantiopure forms if racemization occurs during synthesis .

What computational methods are suitable for predicting the conformational stability of this compound?

Answer:

  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water, DMSO) to assess intramolecular hydrogen bonding between the amine and carbonyl groups .
  • Density Functional Theory (DFT): Calculate energy minima for chair vs. boat conformations of the piperidinone ring, focusing on fluorine-induced steric effects .

What are the common solvents and bases used in the synthesis of fluorinated piperidinones?

Answer:

  • Solvents: DMSO (for fluorination), 2-methoxyethanol (for nucleophilic substitutions), and dichloromethane (for protection/deprotection) .
  • Bases: N-Ethyl-N,N-diisopropylamine (DIPEA) for deprotonation in SN2 reactions and triethylamine (TEA) for acid scavenging .

How to analyze and mitigate the formation of byproducts during the synthesis?

Answer:

  • Real-Time Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to detect intermediates.
  • Byproduct Identification: Perform GC-MS for volatile impurities (e.g., residual solvents) and LC-MS for non-volatile side products .
  • Mitigation: Adjust reaction stoichiometry (e.g., excess fluorinating agent) or introduce scavengers (e.g., molecular sieves) to absorb water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.